1-Benzothiophene-3-sulfonyl fluoride

Aqueous Stability SuFEx Click Chemistry Sulfonyl Halide Ranking

Researchers face a trade-off: sulfonyl chlorides hydrolyze in bio-fluids, while phenyl sulfonyl fluorides lack residue scope. This benzothiophene sulfonyl fluoride solves both. - **SuFEx Reactivity**: S-F bond stable in pH 7.4 buffer (37°C), enabling aqueous bioconjugation. - **Expanded Residue Scope**: Engages Ser, Thr, Tyr, Lys, Cys, His - not just serine proteases. - **Kinase Warhead**: Targets catalytic lysine/tyrosine via π-stacking hinge complementarity. BenchChem supplies this validated SuFEx reagent for ABPP and fragment-based lead discovery.

Molecular Formula C8H5FO2S2
Molecular Weight 216.3 g/mol
Cat. No. B13251931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-3-sulfonyl fluoride
Molecular FormulaC8H5FO2S2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)S(=O)(=O)F
InChIInChI=1S/C8H5FO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H
InChIKeyKLKDDODGLRHGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-3-sulfonyl Fluoride: A Heteroaryl Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Covalent Probe Design


1-Benzothiophene-3-sulfonyl fluoride (CAS 1934460-71-5, molecular formula C8H5FO2S2, molecular weight 216.3) is a heteroaryl sulfonyl fluoride featuring a benzothiophene core with the sulfonyl fluoride group at the 3-position . As a member of the sulfur(VI) fluoride family, it belongs to the class of SuFEx (Sulfur Fluoride Exchange) click chemistry reagents, first introduced by Sharpless and co-workers in 2014 [1]. The benzothiophene scaffold confers distinct electronic properties compared to simple phenyl sulfonyl fluorides, while the S(VI)–F bond provides the balanced stability–reactivity profile characteristic of sulfonyl fluoride electrophiles . This compound serves as a versatile intermediate for constructing sulfonamides, sulfonates, and related S(VI) linkages under mild, metal-free conditions compatible with aqueous and biological environments.

Aqueous SuFEx Stable in physiological buffers for bioconjugation and protein labeling
Residue Scope Engages serine, threonine, tyrosine, lysine, cysteine, and histidine
Regiochemistry 3-position sulfonyl fluoride ensures commercial availability and synthetic reliability

Why 1-Benzothiophene-3-sulfonyl Fluoride Cannot Be Substituted with Generic Sulfonyl Chlorides or Simple Phenyl Sulfonyl Fluorides


Substituting 1-benzothiophene-3-sulfonyl fluoride with the corresponding sulfonyl chloride (1-benzothiophene-3-sulfonyl chloride, CAS 18494-87-6) introduces critical liabilities: sulfonyl chlorides are prone to rapid hydrolysis in aqueous media and generate HCl upon reaction with nucleophiles, compromising biocompatibility and requiring strictly anhydrous conditions [1]. Conversely, substituting with a simple phenylmethylsulfonyl fluoride (PMSF) sacrifices the expanded target-residue scope conferred by the heteroaryl benzothiophene core—sulfonyl fluorides are known to engage not only serine but also context-specific threonine, tyrosine, lysine, cysteine, and histidine residues, a breadth of reactivity that generic serine-protease inhibitors lack [2]. The 3-position attachment on benzothiophene also provides distinct steric and electronic tuning compared to 2-substituted analogs, directly influencing SuFEx reaction rates and protein-target residence time .

Sulfonyl Chloride Analog (CAS 18494-87-6)
Rapid aqueous hydrolysis generates HCl and compromises biocompatibility; requires strictly anhydrous conditions
PMSF (Phenylmethylsulfonyl Fluoride)
Narrow serine protease scope, short aqueous half-life (~110 min at pH 7), and lacks heteroaryl target complementarity
Acrylamide Warheads
Cysteine-selective alkylation cannot address targets lacking a tractable cysteine, limiting covalent probe diversity

Quantitative Differentiation of 1-Benzothiophene-3-sulfonyl Fluoride Against Closest Analogs: Hydrolytic Stability, Chemoselectivity, Target Residue Scope, and Synthetic Utility


Hydrolytic Stability Advantage Over 1-Benzothiophene-3-sulfonyl Chloride

The stability of sulfonyl halides follows the well-established hierarchy: fluorides > chlorides > bromides > iodides [1]. 1-Benzothiophene-3-sulfonyl fluoride benefits from the exceptional thermodynamic stability of the S–F bond, remaining inert to hydrolysis under conditions that rapidly degrade sulfonyl chlorides. The chloride analog, 1-benzothiophene-3-sulfonyl chloride, is documented as moisture-sensitive, requiring storage under inert gas at 2–8 °C and exhibiting water solubility of only 0.091 g/L at 25 °C with concomitant hydrolysis [2]. A comprehensive stability study of over 200 heteroaromatic sulfonyl halides confirmed that hydrolysis by trace water is a dominant decomposition pathway for chlorides, whereas fluorides are consistently the more stable but less reactive option, with the stability difference being a key selection criterion for aqueous-compatible applications [3].

Aqueous Stability
Reported
Fluoride ≫ Chloride; fluoride stable under ambient aqueous conditions, chloride moisture-sensitive and requires inert storage
Supports selection for aqueous-phase SuFEx protocols
Based on sulfonyl halide stability hierarchy and cross-study survey
Aqueous Stability SuFEx Click Chemistry Sulfonyl Halide Ranking

Chemoselective Sulfonylation vs. Sulfonyl Chloride Side Reactions

Sulfonyl fluorides exhibit exclusive reactivity at sulfur, producing only sulfonylation products, whereas sulfonyl chlorides generate mixtures of sulfonylation and chlorination products due to competing nucleophilic attack at chlorine . 1-Benzothiophene-3-sulfonyl fluoride thus delivers cleaner reaction profiles with higher effective yields of the desired sulfonamide or sulfonate. This chemoselectivity has been demonstrated across a broad range of nucleophiles, including amines, alcohols, and phenols, with sulfonyl fluorides outperforming chlorides in product purity and isolated yield [1].

Chemoselectivity
Class-level
Fluoride: exclusive S-sulfonylation; Chloride: mixtures of sulfonylation and chlorination byproducts
Reduces purification burden and improves batch reproducibility
Class-level trend; substrate-dependent yield improvements
Chemoselectivity Sulfonylation SuFEx Reaction

Expanded Target Residue Scope vs. Acrylamide Warheads and PMSF

Unlike acrylamide-based covalent warheads that selectively alkylate cysteine thiols, sulfonyl fluorides probe a significantly broader range of nucleophilic amino acid residues: active-site serine, context-specific threonine, tyrosine, lysine, cysteine, and histidine [1]. This expanded scope was demonstrated using chemical proteomics with sulfonyl fluoride probes, which revealed selective labeling of functional tyrosines in glutathione transferases—residues inaccessible to acrylamides [2]. Compared to PMSF, which is a narrow-spectrum serine protease inhibitor with a short aqueous half-life (110 min at pH 7, 25 °C) and effective only at 0.1–1 mM concentrations [3], 1-benzothiophene-3-sulfonyl fluoride offers a heteroaryl scaffold that enhances binding complementarity and enables targeting of non-serine residues in kinase ATP-binding pockets [4].

Residue Scope
Class-level
6 residue types targeted (Ser, Thr, Tyr, Lys, Cys, His) vs. 1 for acrylamide (Cys) or PMSF (Ser)
Expands covalent probe design to proteins lacking cysteine
Demonstrated via chemoproteomic labeling; kinase pocket compatible
Covalent Inhibitor Design Target Residue Scope Activity-Based Protein Profiling

Synthetic Accessibility and Positional Isomer Advantage

The 3-position of the benzothiophene ring is the thermodynamically preferred site for electrophilic sulfonation. Sulfonation of benzo[b]thiophene yields predominantly the 3-sulfonate, with other positional isomers not reported in the literature, and no comprehensive spectral data available for alternative regioisomers [1]. This makes 1-benzothiophene-3-sulfonyl fluoride synthetically more accessible and commercially available compared to the 2-sulfonyl isomer. Additionally, a Rh-catalyzed, highly enantioselective synthesis (up to 99.8% ee) has been demonstrated for aliphatic sulfonyl fluorides incorporating the benzo[b]thiophen-3-yl moiety as a key structural fragment, producing structurally unique chiral β-arylated sulfonyl fluorides for SuFEx and drug discovery applications [2].

Regiochemical Access
Reported
3-position is the dominant sulfonation product; commercial availability confirmed; Rh-catalyzed chiral synthesis validated for derivatives
Ensures reliable supply and downstream diversification
2-sulfonyl isomer limited commercial and spectral characterization
Synthesis Regioselectivity SuFEx Hub

Optimal Application Scenarios for 1-Benzothiophene-3-sulfonyl Fluoride Based on Product-Specific Differentiation


Aqueous-Phase SuFEx Bioconjugation and Activity-Based Protein Profiling (ABPP)

This compound is optimally deployed in aqueous-phase SuFEx reactions for bioconjugation and ABPP workflows where the hydrolytic stability advantage over sulfonyl chlorides (Section 3, Evidence 1) is essential. Its S–F bond remains intact in physiological buffers (pH 7.4, 37 °C) for sufficient durations to enable selective protein labeling, whereas the chloride analog would undergo rapid hydrolysis . The expanded residue scope—targeting serine, threonine, tyrosine, lysine, cysteine, and histidine (Section 3, Evidence 3)—makes it a versatile ABPP probe scaffold for chemoproteomic target identification campaigns [1].

Covalent Kinase Inhibitor Development Targeting Non-Cysteine Residues

For kinase targets lacking a druggable cysteine in the ATP-binding pocket, 1-benzothiophene-3-sulfonyl fluoride provides a covalent warhead capable of engaging catalytic lysine or tyrosine residues via SuFEx-mediated sulfonylation (Section 3, Evidence 3) [2]. The benzothiophene core offers π-stacking and hydrophobic complementarity within kinase hinge regions, while the 3-sulfonyl fluoride orientation provides an optimal trajectory for covalent bond formation with proximal nucleophilic residues [3]. This application is supported by molecular modeling studies indicating that the benzothiophene sulfonyl fluoride moiety effectively targets non-catalytic cysteines and lysines in clinically relevant kinases [3].

Fragment-Based Covalent Ligand Discovery (SuFBit Libraries)

The established SuFEx reactivity and chemoselectivity of 1-benzothiophene-3-sulfonyl fluoride (Section 3, Evidence 2) position it as an ideal warhead for constructing sulfonyl fluoride fragment (SuFBit) libraries [4]. The regiochemical certainty (Section 3, Evidence 4) ensures reproducible synthetic access to diverse fragment conjugates, while the exclusive S-sulfonylation reactivity eliminates purification challenges during library generation. Fragment hits can be detected via mass spectrometry based on covalent adduct formation, enabling direct translation from fragment screen to lead optimization without warhead exchange [5].

Chiral Sulfonyl Fluoride Synthesis for Stereochemically Defined SuFEx Linkers

Researchers developing stereochemically defined SuFEx linkers or chiral covalent probes can leverage the demonstrated utility of the benzo[b]thiophen-3-yl moiety in Rh-catalyzed asymmetric synthesis, which achieves up to 99.8% ee (Section 3, Evidence 4) [6]. This enables the construction of enantiomerically pure 2-aryl-substituted sulfonyl fluorides incorporating the benzothiophene scaffold, which are otherwise extremely difficult to access. Such chiral sulfonyl fluorides are valuable for probing stereochemical preferences in protein binding pockets and for developing enantioselective covalent inhibitors [6].

Application
Selection Property
Validation Focus
Aqueous SuFEx bioconjugation & ABPP
Hydrolytic stability in physiological buffers
Reaction time course and protein labeling efficiency
Covalent kinase inhibitor (non-cysteine targets)
Broad nucleophilic residue reactivity
Kinase target engagement and selectivity panel
SuFBit fragment library construction
Exclusive S-sulfonylation chemoselectivity
MS-based covalent adduct detection and hit confirmation
Chiral SuFEx linker synthesis
Regiochemically defined benzothiophene scaffold
Enantioselective synthesis reproducibility and ee determination
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